Ethylidene diacetate

Description

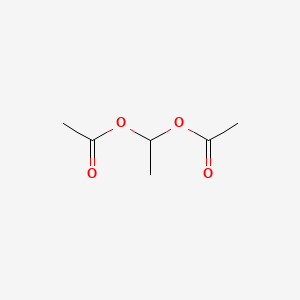

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKALUBLCWJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ethylidene diacetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027188 | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-10-9, 66455-31-0 | |

| Record name | Ethylidene diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylidene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylidene diacetate synthesis from acetaldehyde and acetic anhydride

An In-Depth Technical Guide to the Synthesis of Ethylidene Diacetate from Acetaldehyde and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EDA), a geminal diacetate, serves as a significant chemical intermediate, most notably in the historical production of vinyl acetate. This guide provides a comprehensive technical overview of its synthesis via the reaction of acetaldehyde and acetic anhydride. We will explore the underlying reaction mechanism, the critical role of catalysis, detailed experimental protocols, and the parameters influencing reaction yield and purity. Emphasis is placed on the scientific rationale behind procedural choices and robust safety protocols required for handling the volatile and hazardous reagents involved. This document is intended to serve as an expert resource for laboratory-scale synthesis and process understanding.

Introduction: Significance and Context

This compound, systematically named ethane-1,1-diyl diacetate, is an organic compound with the formula (CH₃CO₂)₂CHCH₃.[1] While it has applications as a solvent and in chemical synthesis, its primary historical and industrial relevance stems from its role as a precursor to vinyl acetate, a key monomer for polymers like polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH).[1][2][3] The synthesis from acetaldehyde and acetic anhydride represents a classic and direct route to this intermediate.

The overall transformation is represented by the following equation:

CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[1]

This reaction, while straightforward in stoichiometry, requires careful control of conditions and catalysis to achieve high yield and selectivity. Understanding the nuances of this process is crucial for researchers needing to prepare EDA or analogous geminal diacetates.

Reaction Mechanism and Catalysis

The synthesis of this compound from acetaldehyde and acetic anhydride is an acid-catalyzed addition reaction. The mechanism hinges on the activation of the acetaldehyde carbonyl group by a catalyst, making it more susceptible to nucleophilic attack by acetic anhydride.

Catalyst: Lewis acids or strong protic acids are effective catalysts. A major industrial and laboratory route employs ferric chloride (FeCl₃) as the catalyst.[1][2] The iron(III) center functions as a Lewis acid, coordinating to the carbonyl oxygen of acetaldehyde.

Mechanism Steps:

-

Activation of Acetaldehyde: The Lewis acid catalyst (e.g., Fe³⁺) coordinates with the lone pair of electrons on the carbonyl oxygen of acetaldehyde. This polarization of the C=O bond increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of acetic anhydride acts as the nucleophile. One of its carbonyl oxygens attacks the activated carbonyl carbon of acetaldehyde.

-

Intermediate Formation: This attack forms an unstable intermediate.

-

Rearrangement and Acetate Transfer: The intermediate rearranges, leading to the transfer of an acetyl group and the formation of a carbocation stabilized by the adjacent acetate group.

-

Final Addition: The remaining acetate anion attacks the carbocation, forming the second ester linkage and yielding the final product, this compound. The catalyst is regenerated in the process.

Detailed Experimental Protocol (Bench Scale)

This protocol describes a representative procedure for the synthesis of this compound. All operations must be conducted in a certified chemical fume hood due to the hazardous nature of the reactants.

Reagents and Materials:

-

Acetaldehyde (CH₃CHO), anhydrous

-

Acetic Anhydride ((CH₃CO)₂O), ≥98% purity

-

Ferric Chloride (FeCl₃), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle with temperature controller

-

Distillation apparatus

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser topped with a drying tube, and an addition funnel.

-

Reagent Charging: Charge the flask with acetic anhydride and anhydrous ferric chloride (catalyst loading is typically low, e.g., 0.1-1 mol%). Begin stirring to dissolve the catalyst.

-

Reactant Addition: Acetaldehyde is highly volatile (boiling point ~20°C) and must be handled with care, preferably chilled. Place the chilled acetaldehyde into the addition funnel.

-

Reaction Execution: Add the acetaldehyde dropwise to the stirring solution of acetic anhydride and catalyst. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature within a specified range (e.g., 30-50°C). Cooling with an ice bath may be necessary.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up and Purification: The crude product can be purified by fractional distillation under reduced pressure. The low boiling point of unreacted acetaldehyde and the high boiling point of acetic anhydride and the product allow for separation. This compound has a boiling point of 167–169 °C at atmospheric pressure.[1]

Process Parameters and Optimization

The efficiency of the synthesis is governed by several critical parameters. Optimization is key to maximizing yield while minimizing side reactions.

| Parameter | Typical Range/Value | Rationale & Impact on a Successful Synthesis |

| Reactant Molar Ratio | 1:1 to slight excess of Ac₂O | A stoichiometric or slight excess of acetic anhydride ensures complete conversion of the more volatile and hazardous acetaldehyde. |

| Catalyst Loading | 0.1 - 1.0 mol% (FeCl₃) | Sufficient catalyst is needed for a practical reaction rate. Excessive amounts can lead to side reactions, such as polymerization of acetaldehyde or product decomposition. |

| Temperature | 30 - 50 °C | The reaction is exothermic. Maintaining a moderate temperature prevents the boiling of acetaldehyde (BP 20.2°C) and minimizes the formation of byproducts. Higher temperatures can favor the reverse reaction.[4] |

| Reaction Time | 1 - 3 hours | Sufficient time is required for the reaction to reach equilibrium. Progress can be monitored by techniques like GC or TLC. |

| Purity of Reagents | Anhydrous conditions | Water will react readily with acetic anhydride to form acetic acid and can interfere with the Lewis acid catalyst, reducing the overall yield.[5] |

Safety and Hazard Management

This synthesis involves highly hazardous materials and must not be attempted without a thorough risk assessment and adherence to strict safety protocols.

Acetaldehyde:

-

Hazards: Extremely flammable liquid and vapor.[6] Vapors can form explosive mixtures with air. It is classified as a possible human carcinogen (IARC Group 2B) and can cause severe irritation to the eyes, skin, and respiratory tract.[6]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), splash goggles, and a flame-retardant lab coat.[6][7]

-

Keep away from all sources of ignition.[6] Use non-sparking tools for transfers.[7]

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.[7]

-

Acetic Anhydride:

-

Hazards: Flammable liquid. Causes severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled. Reacts violently with water to form corrosive acetic acid.[8]

-

Handling:

-

Work under a chemical fume hood.

-

Wear appropriate PPE: chemical-resistant gloves, splash goggles/face shield, and a flame-retardant lab coat.[8]

-

Keep away from water and incompatible materials.

-

Store in a cool, dry, well-ventilated area away from heat sources.

-

Emergency Procedures:

-

Spills: For small spills, absorb with an inert material (vermiculite, sand) and place in a sealed container for disposal.[7] For large spills, evacuate the area and contact emergency personnel.[7]

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air and seek immediate medical attention.

Conclusion

The synthesis of this compound from acetaldehyde and acetic anhydride is a well-established method that provides direct access to this valuable intermediate. Success in the laboratory hinges on a firm grasp of the underlying acid-catalyzed mechanism, meticulous control over key reaction parameters such as temperature and reactant stoichiometry, and an unwavering commitment to safety. The volatility and hazardous nature of the starting materials, particularly acetaldehyde, demand rigorous adherence to safety protocols, including the mandatory use of a chemical fume hood and appropriate personal protective equipment. This guide provides the foundational knowledge for researchers to approach this synthesis with both competence and caution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 542-10-9 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. US1578454A - Manufacture of acetic anhydride and acetaldehyde from this compound - Google Patents [patents.google.com]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]

- 7. cdc.gov [cdc.gov]

- 8. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

An In-depth Technical Guide to Ethylidene Diacetate (CAS 542-10-9)

Introduction: Beyond the Reagent Bottle

Ethylidene diacetate, also known by its IUPAC name ethane-1,1-diyl diacetate, is a geminal diacetate with the CAS number 542-10-9.[1][2] While it may appear as a simple organic molecule, its utility extends far beyond its basic structure. It serves as a crucial intermediate in industrial chemistry, most notably as a precursor to vinyl acetate, a key monomer in the production of various polymers.[1][3] Furthermore, its reactivity makes it a valuable tool in organic synthesis, including applications in the pharmaceutical, fragrance, and dye industries.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and spectral characterization, grounded in established chemical principles.

Core Physicochemical Properties

This compound is a colorless liquid characterized by a sharp, fruity odor.[2] It is a low-melting solid, transitioning to a liquid state just above typical room temperature.[1][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 542-10-9 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Odor | Sharp, fruity | [2] |

| Density | 1.07 g/cm³ | [3] |

| Melting Point | 18.9 °C | [3] |

| Boiling Point | 167–169 °C (at 760 mmHg) | [3] |

| Solubility | Slightly soluble in water; miscible with alcohol | [2] |

| Refractive Index | 1.4000 to 1.4020 (at 20°C, 589 nm) | [4] |

Structural Identifiers:

-

IUPAC Name: Ethane-1,1-diyl diacetate[1]

-

Synonyms: 1,1-Diacetoxyethane, Acetaldehyde diacetyl acetal, Ethylidene acetate[2]

-

SMILES: CC(OC(=O)C)OC(=O)C[1]

Synthesis Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound is primarily achieved through two major industrial routes, each with its own set of catalysts and reaction conditions. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis from Acetaldehyde and Acetic Anhydride

This is a classic and major industrial route for producing this compound.[1][3] The reaction involves the acid-catalyzed addition of acetic anhydride to acetaldehyde.

Reaction: CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[3]

Catalyst Insight: The reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), or strong protic acids like sulfuric acid.[3][7] The role of the Lewis acid is crucial; it coordinates with the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group highly susceptible to nucleophilic attack by acetic anhydride.

Proposed Reaction Mechanism: The mechanism involves the activation of the aldehyde, followed by nucleophilic attack and subsequent proton transfer steps to yield the stable geminal diacetate.

Caption: Lewis acid-catalyzed synthesis of this compound.

Experimental Protocol (Illustrative): While specific industrial protocols are proprietary, a general laboratory procedure can be outlined based on established chemical principles.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride (2.5 eq).

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (e.g., 0.05 eq) to the stirred acetic anhydride.

-

Reactant Addition: Cool the mixture in an ice bath and slowly add acetaldehyde (1.0 eq) dropwise, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted anhydride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Synthesis from C1 Feedstocks (Methyl Acetate/Dimethyl Ether and Syngas)

Driven by the economics of coal- and natural gas-derived feedstocks, processes utilizing the carbonylation of methyl acetate or dimethyl ether with synthesis gas (CO + H₂) have been developed. These methods rely on sophisticated transition metal catalyst systems.

Reaction (from Dimethyl Ether): 2 (CH₃)₂O + 4CO + H₂ → (CH₃CO₂)₂CHCH₃ + CH₃COOH[9]

Catalyst Insight: These processes typically employ rhodium (e.g., RhI₃) or molybdenum-nickel co-catalyst systems, promoted by an iodide source (e.g., methyl iodide) and often a phosphine ligand (e.g., triphenylphosphine, PPh₃).[10][11] The rhodium catalyst facilitates the complex catalytic cycle involving oxidative addition, migratory insertion of carbon monoxide, and reductive elimination steps.

Experimental Conditions (from a research study): [10][11]

-

Catalyst System: RhI₃ (main catalyst), CH₃I/LiI (co-catalysts), PPh₃ (promoter).

-

Reactants: Dimethyl ether (DME) or Methyl Acetate (MA), Acetic Acid (solvent), Syngas (CO/H₂).

-

Conditions: Temperature: ~180 °C; Pressure: ~3.0-4.4 MPa.

-

Reactor: Batch autoclave.

-

Outcome: This route can achieve high conversion of the starting material with good selectivity towards this compound.[10]

Key Chemical Reactions

This compound is a valuable synthetic intermediate primarily due to its ability to undergo elimination and hydrolysis reactions.

Thermal Elimination to Vinyl Acetate

The most significant industrial application of this compound is its conversion to vinyl acetate and acetic acid via thermal elimination.[1][3] This pyrolysis reaction is a key step in a once-major route to this important monomer.

Reaction: (CH₃CO₂)₂CHCH₃ → CH₃CO₂CH=CH₂ + CH₃CO₂H[3]

Mechanism Insight: This reaction proceeds through a pericyclic syn-elimination mechanism, involving a six-membered cyclic transition state.[12][13] It is an intramolecular process (Ei mechanism) that does not require an external base or acid.[14] The heat provides the energy to overcome the activation barrier for the concerted bond rearrangement.

Caption: Pyrolytic syn-elimination to form vinyl acetate.

Hydrolysis

Like other esters and acetals, this compound can be hydrolyzed under aqueous conditions. This reaction can be catalyzed by either acid or base. In the presence of sodium hydroxide, it readily yields acetaldehyde.[2] Kinetic studies have shown the hydrolysis in aqueous acid follows a bimolecular mechanism.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is perfectly suited for NMR analysis, providing a clear and unambiguous spectrum.

-

¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show three distinct signals:

-

A doublet for the three methyl protons (-CH-CH₃ ), coupled to the single methine proton.

-

A quartet for the single methine proton (-CH -CH₃), coupled to the three methyl protons.

-

A singlet for the six equivalent protons of the two acetate groups (-O-C(=O)-CH₃ ).

-

-

¹³C NMR Spectrum (Predicted): The carbon NMR spectrum is expected to show four signals corresponding to the four unique carbon environments:

-

One signal for the carbonyl carbons of the acetate groups (C =O).

-

One signal for the methine carbon (-C H-).

-

One signal for the methyl carbons of the acetate groups (-O-C(=O)-C H₃).

-

One signal for the terminal methyl carbon (-CH-C H₃).

-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 6.8 | Quartet (q) |

| ~ 2.1 | Singlet (s) |

| ~ 1.5 | Doublet (d) |

(Note: Predicted chemical shifts are approximate and can vary based on solvent and instrument.)

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2980-2940 | Medium | C-H Stretch | Alkane (sp³ C-H) |

| ~ 1760-1740 | Strong | C=O Stretch | Ester (Carbonyl) |

| ~ 1240-1200 | Strong | C-O Stretch | Ester (Acyl-Oxygen) |

| ~ 1050-1000 | Strong | C-O Stretch | Acetal |

The most prominent feature is the strong absorption band for the C=O stretch of the ester groups, typically appearing around 1750 cm⁻¹. The C-O stretching region will also show strong bands characteristic of the acetate functionality.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion ([M]⁺) of this compound (m/z = 146) may be observed. The fragmentation pattern is dominated by cleavages characteristic of esters and acetals.

-

Key Fragmentation Pathways (Predicted):

-

Loss of an acetoxy radical (•OCOCH₃): This would lead to a fragment ion at m/z = 87.

-

Loss of an acetyl radical (•COCH₃): This would result in a fragment ion at m/z = 103.

-

Cleavage to form the acetyl cation: A prominent peak is expected at m/z = 43 corresponding to [CH₃CO]⁺, which is a very stable acylium ion and often the base peak for acetate esters.[15][16]

-

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from sources of ignition.[2] It may cause irritation to the skin, eyes, and respiratory system.[2]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Stability: Stable under normal conditions.

Conclusion

This compound is a compound of significant industrial and synthetic importance. Its straightforward, high-yield synthesis from common feedstocks like acetaldehyde and its efficient conversion to vinyl acetate underscore its role in polymer chemistry. For the research scientist, its geminal diacetate structure offers a protected aldehyde functionality that is stable under various conditions yet can be deprotected or transformed as needed. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in both research and industrial settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound(542-10-9) IR Spectrum [chemicalbook.com]

- 6. This compound(542-10-9) 13C NMR [m.chemicalbook.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 600 MHz, CDCl3, simulated) (NP0032963) [np-mrd.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Spectroscopic Data of Ethylidene Diacetate

Introduction

Ethylidene diacetate, systematically known as ethane-1,1-diyl diacetate, is an organic compound with the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1][2] This colorless liquid is a notable geminal diacetate. Historically, it has served as a significant precursor in the industrial synthesis of vinyl acetate, a key monomer for various polymers.[2] A comprehensive understanding of its spectroscopic profile is paramount for researchers in chemical synthesis, quality control, and drug development for unambiguous identification and characterization.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is designed to offer not just the data itself, but also the underlying scientific principles and practical insights into the interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple and highly informative, displaying two distinct signals corresponding to the two types of protons in its structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~1.4 | Doublet | 3H | ~5.9 | -CH₃ (methine-bound) |

| ~2.0 | Singlet | 6H | N/A | -C(O)CH₃ (acetyl) |

| ~6.8 | Quartet | 1H | ~5.9 | -CH (methine) |

Solvent and frequency are typically CDCl₃ at 300-500 MHz. Exact chemical shifts can vary slightly based on experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The causality behind the observed spectrum lies in the molecule's symmetry and the electronic environments of the protons.

-

The Acetyl Protons (-C(O)CH₃): The two acetyl groups are chemically equivalent due to free rotation. This results in a single signal for their six protons.[3] This signal appears as a singlet at approximately 2.0 ppm because there are no adjacent protons to cause spin-spin coupling. Its integration value of 6H confirms the presence of these two equivalent methyl groups.

-

The Ethylidene Protons (-CH-CH₃): The methine proton (-CH) and the methyl protons (-CH₃) of the ethylidene group are coupled to each other.

-

The methyl protons appear as a doublet around 1.4 ppm. The signal is split into a doublet by the single adjacent methine proton (n+1 rule, where n=1).

-

The methine proton signal appears further downfield at about 6.8 ppm. This significant downfield shift is due to the deshielding effect of the two adjacent electronegative oxygen atoms. This signal is split into a quartet by the three neighboring methyl protons (n+1 rule, where n=3).

-

The coupling constant (J value) for both the doublet and the quartet is identical (~5.9 Hz), confirming the coupling relationship between these two groups of protons.

-

References

Solubility of ethylidene diacetate in common organic solvents

An In-Depth Technical Guide to the Solubility of Ethylidene Diacetate in Common Organic Solvents

Executive Summary

This compound (CAS 542-10-9), also known as 1,1-diacetoxyethane, is a geminal diacetate ester recognized for its utility as a solvent and a stable precursor in organic synthesis, notably in the historical production of vinyl acetate.[1][2] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its solubility characteristics is paramount. Solubility dictates the choice of reaction media, impacts purification strategies such as crystallization and extraction, and is fundamental to the development of stable formulations.

This technical guide provides a detailed examination of the solubility of this compound. It moves beyond simple qualitative descriptors to provide a predictive framework based on physicochemical properties and solubility theory. This document outlines the theoretical principles of dissolution, presents available experimental data, offers a robust protocol for empirical solubility determination, and discusses the practical implications for laboratory and industrial applications.

Physicochemical and Structural Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a relatively small ester with key structural features that dictate its interaction with various solvents.

Structural Analysis: The molecule, (CH₃CO₂)₂CHCH₃, contains two polar carbonyl (C=O) groups, which can act as hydrogen bond acceptors. However, it lacks hydrogen bond donor capabilities. The presence of these ester functionalities, combined with the alkyl backbone, results in a molecule of moderate polarity.

Hansen Solubility Parameters (HSP): A powerful tool for predicting solubility, HSP decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Substances with similar HSP values are likely to be miscible. The HSP for this compound are provided in the table below.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 542-10-9 | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Colorless liquid with a fruity odor | [1][5] |

| Density | ~1.07 g/cm³ | [2] |

| Melting Point | 18.9 °C | [2][6] |

| Boiling Point | 167–169 °C | [2] |

| HSP, Dispersion (δD) | 16.61 MPa¹/² | [3][4] |

| HSP, Polar (δP) | 6.02 MPa¹/² | [3][4] |

| HSP, Hydrogen Bonding (δH) | 8.31 MPa¹/² |[3][4] |

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a foundational concept in solubility, referring to the intermolecular forces between solute and solvent molecules.[7] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Polar Solvents (e.g., water, ethanol) have large dipole moments and/or hydrogen bonding capabilities. They best dissolve polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) primarily interact through weaker London dispersion forces and are effective at dissolving nonpolar solutes.

This compound, with its ester groups, possesses a moderate dipole moment, making it more soluble in polar solvents than in purely nonpolar ones.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

HSP provides a more nuanced prediction of solubility. The principle is that if the HSP values of a solute and a solvent are close, they are likely to be miscible. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated; a smaller Ra indicates a higher likelihood of solubility. This compound's moderate δP and δH values suggest good compatibility with solvents that also possess both polar and hydrogen bonding characteristics.[3][4]

Caption: HSP-based prediction of solubility.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound across a wide range of organic solvents is sparse in publicly available literature. However, by combining qualitative statements, estimated values, and predictions from Hansen Solubility Parameters, a reliable profile can be constructed.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Type | Solubility | Rationale / Source(s) |

|---|---|---|---|

| Water | Polar Protic | Slightly Soluble (~41.1 g/L at 25°C) | The ester groups allow for some interaction, but the hydrocarbon character limits miscibility.[6][8][9][10] |

| Ethanol | Polar Protic | Miscible | The polarity and structure are highly compatible. This is widely reported in chemical literature. |

| Acetone | Polar Aprotic | Predicted to be Miscible | As a moderately polar solvent, its HSP are reasonably close to those of this compound, suggesting strong interaction. |

| Ethyl Acetate | Polar Aprotic | Predicted to be Miscible | Structural similarity and compatible intermolecular forces ("like dissolves like") strongly indicate miscibility. |

| Toluene | Nonpolar | Predicted to be Soluble/Miscible | While nonpolar, toluene's aromatic ring allows for dipole-induced dipole interactions with the ester groups. |

| Hexane | Nonpolar | Predicted to have Limited Solubility | The significant difference in polarity and HSP suggests poor interaction between the polar ester and the nonpolar alkane. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted to be Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of moderately polar compounds. |

Analysis of the Ternary System: this compound–Acetic Acid–Water A 1942 study by Julian C. Smith provides valuable insight into the behavior of this compound in a mixed solvent system.[11] The study shows that while this compound and water have limited mutual solubility, forming two distinct layers, the addition of acetic acid acts as a cosolvent, increasing the solubility of each component in the other.[11] For example, a mixture containing 75% this compound and 10.7% water requires 14.3% acetic acid to become a single phase, demonstrating the powerful influence of a cosolvent.[11]

Standard Protocol for Experimental Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal equilibrium (or "shake-flask") method is a reliable, standard procedure.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a constant temperature.

Principle: An excess of the solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a sealed vial in a temperature-controlled shaker). The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours). This duration is necessary to ensure that the system has reached thermodynamic equilibrium. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for several hours (e.g., 2-4 hours) to allow the excess undissolved this compound to settle.

-

Sampling: Carefully extract a clear aliquot of the supernatant (the saturated solution) using a pipette or syringe. To avoid contamination from undissolved solute, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

-

Analysis: Accurately determine the concentration of this compound in the sampled aliquot. Several methods can be employed:

-

Gravimetric Analysis: Weigh the sampled aliquot, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solute residue. This method is straightforward but requires a non-volatile solute.

-

Chromatographic Analysis (HPLC/GC): Dilute the aliquot with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography or Gas Chromatography system. This is highly accurate and specific.

-

Spectroscopic Analysis (NMR): Use quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard to determine the concentration directly from the spectrum.

-

-

Calculation: Express the solubility in desired units, such as g/100 mL, mol/L, or weight percent.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

-

Temperature: The solubility of most liquids in other liquids does not change as dramatically with temperature as it does for solids. However, temperature can affect the kinetics of dissolution (how fast it dissolves) and can shift the equilibrium, especially near the critical solution temperature of partially miscible systems.

-

Impurities: The presence of impurities, particularly water, in either the this compound or the organic solvent can significantly alter solubility. Water can engage in hydrogen bonding and may reduce solubility in nonpolar solvents or, in some cases, act as a cosolvent.

Practical Applications & Solvent Selection

-

Reaction Medium: For chemical reactions, a solvent that fully dissolves all reactants is typically chosen. Based on its profile, polar aprotic solvents like ethyl acetate or acetone, or even moderately nonpolar solvents like toluene, would be excellent choices for reactions involving this compound.

-

Purification: Understanding solubility is key for purification. To purify this compound by extraction, one would choose a solvent in which it is highly soluble that is immiscible with the solvent containing the impurities (e.g., extracting from an aqueous wash with ethyl acetate).

-

Formulation: In drug development or materials science, this compound might be used as a solvent or part of a solvent system. Its moderate polarity and relatively low volatility make it suitable for creating stable solutions of active ingredients or polymers.

Conclusion

This compound is a moderately polar organic liquid with versatile solubility characteristics. It is miscible with many common polar organic solvents such as ethanol and acetone, but exhibits limited solubility in water and nonpolar alkanes like hexane. The principle of "like dissolves like" and the more quantitative Hansen Solubility Parameters provide a robust framework for predicting its behavior. For precise applications, the isothermal equilibrium method offers a reliable means of experimental determination. This comprehensive understanding of solubility is essential for the effective and efficient use of this compound in research and industrial settings.

References

- 1. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. DOSS [doss.turi.org]

- 4. DOSS [doss.turi.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 542-10-9 [thegoodscentscompany.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. This compound CAS#: 542-10-9 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of Ethylidene Diacetate

Executive Summary

Ethylidene diacetate (EDA), a key intermediate in chemical synthesis, is valued for its role in producing high-volume chemicals and its applications in the pharmaceutical industry.[1] Understanding its thermal stability is paramount for safe handling, process optimization, and predicting its fate under thermal stress. This guide provides a comprehensive technical overview of the thermal decomposition of this compound, detailing its decomposition pathways, reaction kinetics, and underlying mechanisms. It furnishes researchers and drug development professionals with detailed, field-proven experimental protocols for assessing thermal stability using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis by gas chromatography-mass spectrometry (GC-MS). By integrating theoretical principles with practical methodologies, this document serves as an essential resource for any laboratory working with this versatile compound.

Introduction

Chemical Identity and Properties of this compound

This compound, systematically named ethane-1,1-diyl diacetate, is a geminal diacetate ester.[2] It is a colorless liquid or low-melting solid under standard conditions, recognized for its role as a precursor to vinyl acetate.[2] Its fundamental physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Ethane-1,1-diyl diacetate | [2] |

| Synonyms | 1,1-Diacetoxyethane, 1,1-Ethanediol diacetate | [2] |

| CAS Number | 542-10-9 | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molar Mass | 146.14 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.07 g/cm³ | [2] |

| Melting Point | 18.9 °C | [2] |

| Boiling Point | 167–169 °C |[2] |

Industrial Significance and Applications

Historically, this compound was a significant intermediate in the production of vinyl acetate, a critical monomer for polymers like polyvinyl acetate (PVA).[2] The process involves the thermal elimination of acetic acid from EDA.[2] Furthermore, EDA can be transformed into acetic anhydride and acetaldehyde, highlighting its flexibility as a chemical intermediate. In the pharmaceutical sector, its reactivity makes it a useful building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1]

Scope of the Guide

This guide focuses exclusively on the thermal stability and decomposition of this compound. It covers the primary decomposition products and pathways under non-combustive, thermal stress conditions. The experimental protocols provided are designed to be robust, self-validating, and directly applicable in a modern research or process development laboratory.

Thermal Decomposition Profile

This compound is stable under normal storage conditions but will decompose upon heating.[3] While specific decomposition onset temperatures are not widely published in safety literature, empirical studies show its decomposition in the gas phase is a well-established phenomenon.[3] The decomposition is primarily characterized by two competing, non-radical, unimolecular pathways.

Primary Decomposition Pathways

Under thermal stress, this compound primarily decomposes via two main routes:

-

Elimination Reaction: This pathway yields vinyl acetate and acetic acid. This is a synthetically valuable route and a classic example of an ester pyrolysis reaction.[2]

-

Rearrangement Reaction: This pathway produces acetaldehyde and acetic anhydride. This route was historically significant for the co-production of these two commodity chemicals.

These pathways are illustrated in the diagram below.

Caption: Primary thermal decomposition pathways of this compound.

Gaseous and Hazardous Decomposition Products

In the context of controlled thermal decomposition, the primary products (vinyl acetate, acetic acid, acetaldehyde, acetic anhydride) are the main species observed. However, under conditions of combustion or in the presence of excess oxygen at high temperatures, further oxidation will occur. Safety data sheets consistently list carbon monoxide (CO) and carbon dioxide (CO₂) as hazardous decomposition products under such fire conditions.[3]

Reaction Kinetics and Mechanism

Kinetic Parameters of Decomposition

Early studies established that the gas-phase thermal decomposition of this compound follows a homogeneous, first-order kinetic model.[3] This implies the rate of decomposition is directly proportional to the concentration of the EDA molecule itself, which is characteristic of a unimolecular process.

A specific kinetic study on the thermal decomposition to form vinyl acetate has been published, which can provide detailed parameters such as activation energy (Ea) and the pre-exponential factor (A).[4] For researchers requiring precise kinetic modeling, consulting such dedicated studies is essential. In the absence of accessible data, the kinetic parameters must be determined empirically using methods like those described in Section 5.0. For context, the pyrolysis of a structurally related compound, diacetamide, which also proceeds via a six-membered transition state, was found to have an activation energy of 158.23 kJ/mol.[5]

Proposed Reaction Mechanisms

The formation of vinyl acetate and acetic acid is best explained by a pericyclic elimination reaction involving a six-membered cyclic transition state. This is a well-documented mechanism for the pyrolysis of esters containing a β-hydrogen. The carbonyl oxygen of one acetate group acts as an internal base, abstracting a β-hydrogen from the ethylidene methyl group, leading to the concerted formation of a C=C double bond and the elimination of acetic acid.

Caption: Conceptual flow of the pericyclic elimination mechanism.

This mechanism is favored because it avoids the formation of high-energy ionic intermediates and proceeds through a stable, chair-like six-membered ring structure in the transition state.

Experimental Methodologies for Stability Assessment

A comprehensive assessment of thermal stability requires a multi-faceted approach. The following protocols outline the use of TGA, DSC, and GC-MS to fully characterize the decomposition of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss steps, Curie point standards for temperature).[6]

-

Sample Preparation: Place 5-10 mg of liquid this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere and prevent oxidative decomposition.[1]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[1]

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C). The initial mass loss will correspond to the boiling of the sample. The subsequent, more significant mass loss events indicate decomposition.

-

Calculate the first derivative of the mass loss curve (DTG curve). Peaks on the DTG curve correspond to the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary decomposition step.

-

-

Self-Validation: Run the experiment in triplicate to ensure reproducibility. The T_onset values should agree within ±2 °C.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as melting, boiling, and decomposition, and to determine the enthalpy of these transitions.[7][8]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan will be used as the reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic or complex endothermic events at higher temperatures, which correspond to decomposition.

-

Integrate the peak areas to calculate the enthalpy (ΔH) for each thermal event.

-

-

Self-Validation: The measured melting point of EDA (approx. 18.9 °C) should be verified against the literature value.[2] Replicate runs should show consistent peak temperatures and enthalpies.

Protocol: Evolved Gas Analysis via TGA-GC-MS

Objective: To identify the chemical composition of the gases evolved during decomposition.

Methodology:

-

System Setup: Couple the outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line (maintained at >200 °C to prevent condensation).

-

TGA Program: Run the TGA protocol as described in Section 5.1.

-

GC-MS Method:

-

Injection: Program the system to automatically inject a sample of the evolved gas from the TGA into the GC at specific temperature intervals (e.g., just after the onset of decomposition).

-

GC Column: Use a suitable capillary column for separating small, polar organic molecules (e.g., a wax-based or mid-polarity column).

-

GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C) to separate the evolved components.

-

MS Detection: Scan a mass range of 15-300 amu.

-

-

Data Analysis:

-

Identify the compounds eluting from the GC by comparing their mass spectra to a reference library (e.g., NIST).

-

Confirm the presence of vinyl acetate, acetic acid, acetaldehyde, and acetic anhydride.

-

-

Self-Validation: The identified products should be chemically plausible based on the structure of this compound. The timing of their evolution should correlate with the mass loss events observed in the TGA thermogram.

Workflow for Comprehensive Analysis

Caption: Integrated workflow for thermal analysis of this compound.

Safety, Handling, and Storage

Intrinsic Stability and Hazards

This compound is stable under normal temperatures and pressures.[3] It is classified as a combustible liquid.[3] The primary hazards are associated with its flammability and potential for decomposition at elevated temperatures.

-

Conditions to Avoid: Excess heat, open flames, sparks, and sources of ignition.[3]

-

Incompatible Materials: Strong oxidizing agents, which can react vigorously.[3]

-

Hazardous Decomposition Products: As noted, thermal decomposition yields organic acids, esters, and aldehydes. Combustion produces carbon monoxide and carbon dioxide.[3]

Recommended Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible substances.

Handling Precautions During Thermal Stress Experiments

-

Always conduct thermal analysis in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.

-

Ensure that the exhaust from thermal analysis instruments is properly vented.

-

Be aware of the potential for pressure buildup if heating in a sealed, non-venting container. The DSC protocol specifies hermetically sealed pans which are designed to handle some pressure but can rupture.

Conclusion

This compound exhibits predictable thermal decomposition behavior, primarily governed by two competing first-order, unimolecular pathways yielding either vinyl acetate and acetic acid or acetaldehyde and acetic anhydride. A thorough understanding of this behavior is critical for its safe application in research and industry. The application of a systematic analytical approach, employing TGA for mass loss quantification, DSC for energetic profiling, and TGA-GC-MS for product identification, provides a complete and robust characterization of its thermal stability. The methodologies and insights presented in this guide equip scientists and professionals to confidently assess and manage the thermal properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. theuploadpro.com [theuploadpro.com]

- 5. The mechanism of thermal elimination. Part 14. Pyrolysis of diacetamide, 2-acetoxypyridine, diacetyl sulphide, and thioacetic acid: possible involvement of enol forms in gas-phase eliminations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

An In-depth Technical Guide to the Discovery and Synthesis of Ethylidene Diacetate

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for ethylidene diacetate. It is designed to offer not just procedural steps but also a deep understanding of the underlying chemical principles and the rationale behind various experimental choices, reflecting field-proven insights and ensuring technical accuracy.

Introduction: A Molecule of Historical and Industrial Significance

This compound, systematically named ethane-1,1-diyl diacetate, is an organic compound with the chemical formula (CH₃CO₂)₂CHCH₃.[1] This colorless, low-melting solid has played a pivotal role in the landscape of industrial organic chemistry, primarily as a key intermediate in the production of vinyl acetate, a valuable monomer for polymerization.[1] While its direct application in drug development is not prominent, its chemistry and the processes developed for its synthesis have contributed to the broader understanding of organic reactions and catalysis, which are fundamental to the pharmaceutical sciences. This guide will first delve into the historical context of its discovery and initial synthesis, followed by a detailed exploration of modern synthetic routes, their mechanisms, and practical applications.

Part 1: The Genesis of this compound - A Historical Perspective

The first documented synthesis of this compound is attributed to the German chemist August Geuther in 1858 . His work, published in Annalen der Chemie und Pharmacie, laid the foundation for the study of this interesting geminal diacetate.

Geuther's pioneering synthesis involved the reaction of paraldehyde, a cyclic trimer of acetaldehyde, with acetic anhydride. This choice of reagents was insightful for the era, as it provided a stable source of the acetaldehyde moiety and a powerful acetylating agent. The reaction demonstrated the feasibility of forming a geminal diacetate from an aldehyde, a significant transformation in 19th-century organic chemistry.

Part 2: Modern Synthetic Methodologies

Since its initial discovery, a variety of synthetic routes for this compound have been developed, driven by the pursuit of higher yields, greater efficiency, and more economical starting materials. These methods can be broadly categorized based on their primary reactants.

From Acetaldehyde and Acetic Anhydride: The Industrial Mainstay

The most significant industrial route for the production of this compound involves the direct reaction of acetaldehyde with acetic anhydride.[1] This method is favored for its high atom economy and the ready availability of the starting materials.

Reaction: CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[1]

Causality Behind Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being a common choice.[1] The catalyst activates the carbonyl group of acetaldehyde, making it more susceptible to nucleophilic attack by acetic anhydride. Other protic or Lewis acids can also be employed.

-

Reaction Conditions: The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride and the product. It is an exothermic process, and temperature control is crucial to minimize side reactions, such as the self-condensation of acetaldehyde.

Reaction Mechanism:

The mechanism proceeds through the initial activation of the acetaldehyde carbonyl by the Lewis acid catalyst, followed by nucleophilic attack from the acetic anhydride. A subsequent rearrangement and further acetylation lead to the final product.

Caption: Mechanism of this compound Synthesis from Acetaldehyde.

Synthesis from Acetylene and Acetic Acid

An older, yet historically significant, method involves the reaction of acetylene with acetic acid in the presence of a mercury salt catalyst.[2] This process also yields vinyl acetate as a co-product.

Reaction: C₂H₂ + 2CH₃COOH → (CH₃CO₂)₂CHCH₃[2]

Causality Behind Experimental Choices:

-

Catalyst: Mercury salts, such as mercury(II) sulfate, are crucial for this reaction. They act as a soft Lewis acid, activating the acetylene triple bond for nucleophilic attack by acetic acid.

-

Trustworthiness: While effective, the high toxicity of mercury compounds has led to a decline in the use of this method for industrial production. The protocol is self-validating in its chemical transformation but carries significant environmental and safety concerns.

Synthesis from Vinyl Acetate and Acetic Acid

This compound can also be synthesized by the acid-catalyzed addition of acetic acid to vinyl acetate. This reaction is essentially the reverse of the thermal elimination of acetic acid from this compound.

Reaction: CH₂=CHOCOCH₃ + CH₃COOH ⇌ (CH₃CO₂)₂CHCH₃

Causality Behind Experimental Choices:

-

Catalyst: The reaction is catalyzed by strong protic acids (e.g., sulfuric acid) or Lewis acids. The catalyst protonates the vinyl acetate, making it more electrophilic for the addition of acetic acid.

-

Equilibrium: This reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions. Removal of one of the products can drive the reaction to completion.

Modern Catalytic Routes from C1/C2 Feedstocks

In recent decades, significant research has focused on developing synthetic routes from more fundamental and readily available feedstocks like synthesis gas (syngas, a mixture of CO and H₂) and methanol derivatives.

This approach involves the carbonylation and hydrogenation of methyl acetate or dimethyl ether.[3][4] These routes are of great interest as they provide a pathway from methanol, which can be produced from various sources, including biomass and natural gas.

Overall Reactions: 2CH₃COOCH₃ + 2CO + H₂ → (CH₃CO₂)₂CHCH₃ + CH₃COOH[4] 2(CH₃)₂O + 4CO + H₂ → (CH₃CO₂)₂CHCH₃ + CH₃COOH[4]

Causality Behind Experimental Choices:

-

Catalyst Systems: These transformations require sophisticated multi-component catalyst systems, often based on noble metals. Rhodium and palladium complexes, in conjunction with iodide promoters (e.g., methyl iodide), are commonly employed.[5][6] Molybdenum-nickel co-catalyst systems have also been developed.[3]

-

Reaction Conditions: The reactions are typically carried out at high pressures and elevated temperatures. The ratio of carbon monoxide to hydrogen in the syngas is a critical parameter that influences the selectivity towards this compound.[7]

-

Authoritative Grounding: The development of these catalytic systems is a testament to the advancements in organometallic chemistry and catalysis. The mechanisms are complex, involving multiple catalytic cycles for carbonylation, hydrogenation, and coupling reactions.

Caption: Synthetic pathway from Syngas to this compound.

Part 3: Comparative Data and Experimental Protocols

Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Catalyst | Advantages | Disadvantages |

| Acetaldehyde/Acetic Anhydride | Acetaldehyde, Acetic Anhydride | Lewis acids (e.g., FeCl₃) | High yield, industrially mature, readily available starting materials. | Use of corrosive catalysts, requires anhydrous conditions. |

| Acetylene/Acetic Acid | Acetylene, Acetic Acid | Mercury salts | Historically significant. | Highly toxic catalyst, safety and environmental concerns. |

| Vinyl Acetate/Acetic Acid | Vinyl Acetate, Acetic Acid | Strong acids | Reversible reaction, can be used for purification. | Equilibrium limited, may require product removal. |

| Methyl Acetate/Syngas | Methyl Acetate, CO, H₂ | Rhodium/Palladium or Molybdenum/Nickel complexes with iodide promoters | Utilizes C1/C2 feedstocks, potential for biomass-derived routes. | High pressure and temperature, complex and expensive catalysts. |

| Dimethyl Ether/Syngas | Dimethyl Ether, CO, H₂ | Rhodium/Palladium complexes with iodide promoters | Similar to the methyl acetate route, utilizes readily available DME. | High pressure and temperature, complex catalyst systems. |

Detailed Experimental Protocol: Synthesis from Acetaldehyde and Acetic Anhydride

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Acetaldehyde (freshly distilled)

-

Acetic Anhydride

-

Anhydrous Ferric Chloride (FeCl₃)

-

Anhydrous Sodium Carbonate

-

Anhydrous Magnesium Sulfate

-

Suitable reaction vessel with a dropping funnel, magnetic stirrer, and a reflux condenser fitted with a drying tube.

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Reactor: To the reaction flask, add acetic anhydride.

-

Catalyst Addition: Carefully add a catalytic amount of anhydrous ferric chloride to the acetic anhydride with stirring.

-

Addition of Acetaldehyde: Cool the reaction mixture in an ice bath. Slowly add freshly distilled acetaldehyde dropwise from the dropping funnel while maintaining the temperature of the reaction mixture below 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up:

-

Quench the reaction by carefully adding it to a stirred solution of saturated aqueous sodium carbonate to neutralize the acidic catalyst and any unreacted acetic anhydride.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under vacuum.

Self-Validation:

-

The progress of the reaction can be monitored by the disappearance of the starting materials.

-

The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS).

Conclusion

This compound, from its discovery in the mid-19th century to its role in modern industrial chemistry, exemplifies the evolution of synthetic organic chemistry. While the foundational synthesis from acetaldehyde and acetic anhydride remains a cornerstone of its production, ongoing research into catalytic routes from C1 and C2 feedstocks highlights the continuous drive for more sustainable and efficient chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and the principles that govern them is invaluable, as the logic of catalysis, reaction optimization, and process development are universally applicable to the synthesis of complex pharmaceutical agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US1680760A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. US4323697A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. GB2089805A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis this compound from DME and Syngas-Academax [academax.com]

- 7. EP0108437B1 - Process for the preparation of this compound and/or acetic acid anhydride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Geometry and Conformation of Ethylidene Diacetate

Abstract

Introduction: The Structural Significance of Ethylidene Diacetate

This compound, with the chemical formula (CH₃CO₂)₂CHCH₃, is a colorless liquid at room temperature.[3] It serves as a key intermediate in various chemical transformations, notably in the production of vinyl acetate.[3] The molecule consists of a central methine carbon atom bonded to a methyl group and two acetate moieties. This arrangement, a geminal diacetate, introduces multiple rotatable single bonds, leading to a complex conformational landscape.

Understanding the preferred three-dimensional arrangement of the atoms in this compound is crucial for several reasons:

-

Reactivity and Selectivity: The accessibility of the reactive centers, particularly the carbonyl groups and the methine proton, is dictated by the molecule's conformation. This can influence the stereochemical outcome of reactions.

-

Physicochemical Properties: Properties such as dipole moment, boiling point, and solubility are influenced by the predominant molecular shape and intermolecular interactions, which are conformation-dependent.

-

Spectroscopic Signature: The observed signals in spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), are an average of the contributions from all populated conformations. A thorough conformational analysis is therefore essential for the accurate interpretation of spectroscopic data.

This guide will systematically explore the molecular geometry and conformational preferences of this compound, providing a theoretical framework and practical methodologies for its study.

Theoretical Framework for Conformational Analysis

The conformational space of this compound is primarily defined by the rotation around three key single bonds: the two C-O bonds of the ester groups and the central C-C bond. The relative energies of the resulting conformers are determined by a delicate balance of several factors:

-

Steric Hindrance: Repulsive interactions between bulky groups (e.g., methyl and acetyl groups) when they are in close proximity.

-

Torsional Strain: The energy penalty associated with eclipsed conformations around single bonds.

-

Stereoelectronic Effects: The influence of the spatial arrangement of orbitals on the stability of a molecule. In this compound, two key stereoelectronic effects are at play:

-

Ester Resonance: The delocalization of the lone pair of electrons on the ester oxygen atom into the carbonyl π-system. This effect favors a planar arrangement of the O=C-O-C atoms.

-

Anomeric Effect: In the acetal-like fragment (O-C-O), there is a stabilizing interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. This effect generally favors a gauche conformation.

-

The interplay of these effects dictates the potential energy surface of the molecule and the relative populations of its conformers.

Computational Analysis of this compound Conformations

Due to the lack of experimental crystallographic data, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the molecular geometry and conformational preferences of this compound.[4][5]

Predicted Conformational Isomers

Based on the rotational possibilities around the key bonds, several low-energy conformers of this compound can be postulated. The rotation of the two acetate groups relative to the central C-C bond will be the primary determinant of the overall molecular shape. We can anticipate conformers that minimize steric clash while maximizing stabilizing stereoelectronic interactions.

A potential energy surface scan can be performed by systematically rotating the dihedral angles of the C-O bonds and observing the corresponding changes in energy. This would reveal the local minima corresponding to stable conformers and the transition states connecting them.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of this compound (Illustrative DFT Calculation)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | ~ 1.21 |

| C-O (ester) | ~ 1.35 |

| C-O (acetal) | ~ 1.42 |

| C-C (central) | ~ 1.53 |

| Bond Angles (°) ** | |

| O=C-O | ~ 125 |

| C-O-C (ester) | ~ 117 |

| O-C-O (acetal) | ~ 110 |

| Dihedral Angles (°) ** | |

| O=C-O-C | ~ 180 (for planarity) |

| C-O-C-O | Varies (gauche/anti) |

Note: These are typical values and would be refined by specific DFT calculations.

Workflow for Computational Conformational Analysis

A robust computational workflow is essential for a thorough investigation of the conformational landscape of this compound.

Figure 1: A generalized workflow for the computational conformational analysis of this compound.

Experimental Protocols: Detailed Computational Methodology

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved through methods like molecular mechanics force fields.

-

Quantum Mechanical Geometry Optimization: The geometries of the identified conformers are then optimized using a higher level of theory, such as DFT (e.g., B3LYP functional with a 6-31G* basis set). This step refines the bond lengths, bond angles, and dihedral angles to find the true energy minima.

-

Frequency Analysis: A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Analysis of Results: The relative energies of the conformers are calculated to determine their Boltzmann populations at a given temperature. The geometric parameters and key dihedral angles are analyzed to understand the structural features of the most stable conformers.

Experimental Characterization of Conformation

While a definitive solid-state structure is lacking, spectroscopic techniques, particularly NMR, can provide valuable insights into the conformational preferences of this compound in solution.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[6][7] Key NMR parameters that are sensitive to molecular geometry include:

-

Chemical Shifts: The chemical shifts of protons and carbons are influenced by their local electronic environment, which is conformation-dependent.

-

Coupling Constants (J-couplings): Vicinal (³J) proton-proton coupling constants are related to the dihedral angle between the coupled nuclei through the Karplus equation. By measuring these coupling constants, it is possible to deduce information about the average dihedral angles and, consequently, the populations of different conformers.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of nuclei. The observation of an NOE between two protons indicates that they are close in space, which can help to distinguish between different conformers.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Different conformers will have slightly different vibrational frequencies. By comparing the experimental vibrational spectra with the calculated spectra for different conformers (from DFT calculations), it is possible to identify the conformers present in the sample.